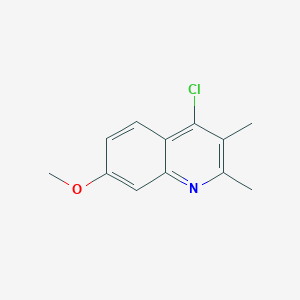
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-5-amina es un compuesto químico con la fórmula molecular C10H17BN2O2. Se usa comúnmente en síntesis orgánica, particularmente en la reacción de acoplamiento cruzado de Suzuki-Miyaura. Este compuesto es conocido por su estabilidad y reactividad, lo que lo convierte en un reactivo valioso en varios procesos químicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-5-amina típicamente involucra la reacción de 1-metilpirazol con pinacolborano en presencia de un catalizador de paladio. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación. La mezcla de reacción se calienta a una temperatura de alrededor de 80-100 °C durante varias horas para asegurar la conversión completa .
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener condiciones de reacción consistentes y mejora la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-5-amina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster bórico a otros grupos funcionales.
Sustitución: El grupo éster bórico se puede sustituir con otros grupos a través de reacciones de acoplamiento cruzado.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de pirazol, mientras que las reacciones de sustitución pueden producir varios pirazoles sustituidos .
Aplicaciones Científicas De Investigación
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-5-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza ampliamente en síntesis orgánica, particularmente en la reacción de acoplamiento cruzado de Suzuki-Miyaura para formar enlaces carbono-carbono.
Biología: El compuesto se utiliza en la síntesis de moléculas biológicamente activas, incluidos productos farmacéuticos y agroquímicos.
Medicina: Está involucrado en el desarrollo de nuevos medicamentos y agentes terapéuticos.
Industria: El compuesto se utiliza en la producción de materiales avanzados y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-5-amina involucra su función como un éster bórico en reacciones de acoplamiento cruzado. El grupo éster bórico reacciona con los haluros en presencia de un catalizador de paladio para formar enlaces carbono-carbono. Esta reacción procede a través de la formación de un complejo de paladio, seguido de transmetalación y pasos de eliminación reductiva .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-indol: Similar en estructura pero contiene un anillo de indol en lugar de un anillo de pirazol.
1-Metil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-imidazol: Contiene un anillo de imidazol en lugar de un anillo de pirazol.
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)bencil piperazina: Contiene un grupo bencil piperazina en lugar de un anillo de pirazol.
Singularidad
1-Metil-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazol-5-amina es único debido a su estructura específica, que proporciona estabilidad y reactividad en reacciones de acoplamiento cruzado. Su grupo éster bórico es particularmente efectivo en la formación de enlaces carbono-carbono, lo que lo convierte en un reactivo valioso en síntesis orgánica .
Propiedades
IUPAC Name |
2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURYFWRSBJQBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11881186.png)

![methyl 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11881211.png)


![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)
![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)


![2-(6-Methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetic acid](/img/structure/B11881232.png)
![(1-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)cyclopropyl)methanol](/img/structure/B11881236.png)
